molecular formula C14H19NO2S B14185804 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine CAS No. 918160-52-8

1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine

Cat. No.: B14185804
CAS No.: 918160-52-8
M. Wt: 265.37 g/mol
InChI Key: KSZPQXPVMKDYIG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine typically involves the reaction of a suitable sulfonyl aziridine precursor with a pent-3-en-1-yl group. One common method is the nucleophilic substitution reaction where a sulfonyl aziridine reacts with an allylic halide under basic conditions.

Industrial Production Methods

Industrial production methods for aziridines often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions for the industrial production of this compound would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aziridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a building block for pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, leading to ring-opening reactions that form reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the pent-3-en-1-yl group.

    2-(Pent-3-en-1-yl)aziridine: Lacks the sulfonyl group.

    N-Tosylaziridine: Contains a tosyl group instead of a methylbenzene sulfonyl group.

Properties

CAS No.

918160-52-8

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-pent-3-enylaziridine

InChI

InChI=1S/C14H19NO2S/c1-3-4-5-6-13-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h3-4,7-10,13H,5-6,11H2,1-2H3

InChI Key

KSZPQXPVMKDYIG-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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